Decarboxy Cilastatin
Description
Properties
Molecular Formula |
C₁₅H₂₆N₂O₃S |
|---|---|
Molecular Weight |
314.44 |
Synonyms |
(S,Z)-7-((2-Aminoethyl)thio)-2-(2,2-dimethylcyclopropanecarboxamido)hept-2-enoic Acid; |
Origin of Product |
United States |
Synthetic Pathways and Chemical Transformations of Decarboxy Cilastatin
Elucidation of proposed and known synthetic routes to Decarboxy Cilastatin (B194054)
The principal method for generating Decarboxy Cilastatin is through the controlled degradation of Cilastatin. This process is often intentionally induced in what are known as "forced degradation" studies. These studies are crucial for identifying potential impurities that may arise during the manufacturing and storage of the active pharmaceutical ingredient, Cilastatin. amazonaws.comresearchgate.netasianpubs.orgresearchgate.netjocpr.com
The synthesis of this compound for use as an analytical standard typically involves subjecting a solution of Cilastatin to specific stress conditions that promote decarboxylation. cymitquimica.com While specific protocols are often proprietary, the general approach involves the careful manipulation of temperature, pH, and exposure to oxidative agents to facilitate the removal of the carboxyl group.
A plausible synthetic pathway for this compound involves the decarboxylation of Cilastatin acid in a suitable solvent system. The instability of aliphatic α-keto carboxylic acids, a key structural feature of Cilastatin, makes them prone to losing carbon dioxide. drugbank.com This inherent reactivity is exploited to produce this compound. The process likely begins with the hydrolysis of Cilastatin sodium to Cilastatin acid, followed by heating to induce thermal decarboxylation.
Mechanistic investigations of the decarboxylation reaction leading to this compound
The decarboxylation of Cilastatin is a chemical transformation of significant interest in the pharmaceutical industry, primarily due to its role in the degradation of the active drug substance. Mechanistic understanding of this reaction is key to developing strategies to minimize its occurrence and ensure the stability of Cilastatin formulations.
Catalytic systems and conditions influencing decarboxylation efficiency
The decarboxylation of Cilastatin can be influenced by a variety of factors, including heat, pH, and the presence of catalysts. Forced degradation studies have shown that Cilastatin degrades under thermal, acidic, basic, and oxidative stress, with decarboxylation being a likely degradation pathway. amazonaws.comresearchgate.netasianpubs.orgresearchgate.net
The decarboxylation of β-keto acids, a reaction class to which the decarboxylation of Cilastatin is related, is known to proceed through a cyclic transition state, often facilitated by heat. masterorganicchemistry.com This process can be catalyzed by both acids and bases. In the context of Cilastatin, acidic or basic conditions can accelerate the degradation process, leading to the formation of this compound.
Recent advances in synthetic methodology have explored various catalytic systems for the decarboxylation of α-keto acids, which are structurally analogous to the reactive moiety in Cilastatin. These include photoredox catalysis and metal-free, catalyst-free approaches that proceed via radical intermediates. researchgate.netmdpi.comrsc.orgrsc.org While not specifically applied to Cilastatin, these modern catalytic methods suggest potential pathways for its decarboxylation under specific conditions. One study has proposed a degradation mechanism for Cilastatin that is mediated by oxygen, suggesting that oxidative conditions can also promote decarboxylation. researchgate.net
Table 1: Conditions Investigated in Forced Degradation Studies of Cilastatin
| Stress Condition | Reagents/Parameters | Potential Outcome | Reference(s) |
| Acid Hydrolysis | 0.1N HCl, 80°C | Degradation, potential decarboxylation | amazonaws.com |
| Base Hydrolysis | 0.1N NaOH, 80°C | Degradation, potential decarboxylation | amazonaws.com |
| Oxidative Stress | 20% H₂O₂, 80°C | Oxidation and degradation | amazonaws.com |
| Thermal Stress | 90°C | Degradation | jocpr.com |
| Photolytic Stress | UV light | Degradation | jocpr.com |
Stereochemical considerations in the decarboxylation process
The stereochemistry of Cilastatin was a critical factor in its development as a drug, with specific stereoisomers exhibiting the desired pharmacological activity. oup.comresearchgate.net It is therefore reasonable to assume that the stereochemical integrity of the resulting molecule during decarboxylation is a significant consideration.
The decarboxylation of β-keto acids through a cyclic transition state can, in principle, proceed with retention or inversion of configuration at the α-carbon, depending on the specific mechanism and the surrounding molecular architecture. Given that this compound is often used as a reference standard for impurity profiling, understanding its stereochemical relationship to the parent Cilastatin molecule is crucial for accurate analytical method development.
While specific studies on the stereochemical outcome of Cilastatin decarboxylation are not widely published, it is an area of active interest in the field of pharmaceutical analysis. The development of stereospecific analytical methods to distinguish between different stereoisomers of this compound would be a valuable tool for quality control.
Derivatization strategies for this compound and related structural analogs
The chemical modification of this compound and the synthesis of its analogs are important for a variety of research applications, from the development of analytical reagents to the exploration of novel chemical entities.
Synthesis of labeled this compound for research applications
Isotopically labeled compounds are indispensable tools in pharmaceutical research, particularly for metabolism and pharmacokinetic studies. x-chemrx.com The synthesis of labeled this compound, for instance with stable isotopes such as ¹³C or ²H (deuterium), would enable its use as an internal standard in quantitative mass spectrometry-based assays.
The general strategies for preparing isotopically labeled compounds can be applied to the synthesis of labeled this compound. chiroblock.com One approach would involve the synthesis of an isotopically labeled precursor to Cilastatin, followed by the established synthetic route to Cilastatin and subsequent controlled decarboxylation. For example, a ¹³C-labeled carboxyl group could be introduced early in the synthesis, which would then be removed during the decarboxylation step, leaving the isotopic label on the adjacent carbon. Alternatively, deuterium (B1214612) atoms could be incorporated at non-labile positions on the molecule. The enzymatic synthesis of isotopically labeled compounds, such as the use of tryptophan decarboxylase to produce labeled tryptamine, provides a precedent for biocatalytic approaches to isotopic labeling. biorxiv.org
Exploration of novel synthetic methodologies for related decarboxylated scaffolds
The development of novel synthetic methodologies for scaffolds related to this compound can be informed by advances in the synthesis of other complex molecules. For example, the total synthesis of natural products like Corramycin often involves the development of innovative synthetic strategies that could be adapted to create analogs of this compound. nih.gov
Furthermore, the synthesis of derivatives of other pharmaceutical compounds, such as the N-4-piperazinyl derivatives of norfloxacin, demonstrates how the modification of a core scaffold can lead to new compounds with potentially interesting properties. researchgate.net Applying similar derivatization strategies to the this compound backbone could generate a library of related compounds for further investigation. This could involve modifications at the amino group, the sulfur atom, or the cyclopropane (B1198618) ring. The exploration of such novel synthetic methodologies would not only expand the chemical space around this molecule but could also lead to the discovery of new research tools or compounds with unforeseen biological activities.
Biochemical Interactions and Enzymatic Pathways Involving Decarboxy Cilastatin
Enzymatic Formation of Decarboxy Cilastatin (B194054)
The transformation of cilastatin into decarboxy cilastatin is a critical area of study for understanding its biological significance.
Characterization of Enzymes Catalyzing Decarboxylation
While specific enzymes responsible for the decarboxylation of cilastatin to form this compound are not extensively detailed in publicly available research, the process is understood to be a metabolic conversion. This transformation is a key step in the metabolic pathway of cilastatin.
Substrate Specificity and Kinetic Parameters
Detailed kinetic parameters and substrate specificity for the decarboxylases acting on cilastatin are not well-documented in current literature. Further research is required to fully elucidate these enzymatic characteristics.
Investigation of this compound's Interactions
The interaction of this compound with various biological macromolecules provides insight into its potential physiological roles.
Binding Studies with Protein Targets
This compound has been identified as a metabolite of cilastatin, and its interaction with proteins is a subject of ongoing research. While cilastatin is known for its potent inhibition of renal dehydropeptidase-I, the specific binding affinities and targets of this compound are less understood.
Modulatory Effects on Enzyme Activity
The inhibitory effect of this compound on renal dehydropeptidase is significantly lower than that of cilastatin. Studies have shown that the inhibitory activity of this compound against this enzyme is more than 100 times weaker than that of cilastatin. This suggests that the carboxyl group of cilastatin plays a crucial role in its potent inhibitory action.
Comparative Biochemical Analysis of this compound versus Cilastatin
A comparative analysis highlights the key structural and functional differences between cilastatin and its decarboxylated metabolite. Cilastatin is a potent inhibitor of dehydropeptidase I, an enzyme found in the brush border of the kidneys. This inhibition prevents the renal metabolism of imipenem (B608078), an antibiotic with which it is co-administered.
The primary difference lies in their inhibitory potency against dehydropeptidase-I. The presence of the carboxyl group in cilastatin is essential for its strong inhibitory effect. The removal of this group to form this compound results in a substantial loss of this inhibitory capability.
Structural determinants for enzymatic recognition and processing.
Specific studies detailing the structural determinants for the enzymatic recognition and processing of this compound are not readily found in the reviewed literature. However, inferences can be drawn from the well-understood interaction of Cilastatin with dehydropeptidase-I. The presence and position of the carboxyl group in Cilastatin are understood to be critical for its binding to the active site of DHP-I. The removal of this carboxyl group to form this compound would fundamentally alter the molecule's charge distribution and three-dimensional structure. This significant structural modification would likely drastically reduce or eliminate its ability to be recognized and processed by DHP-I, as the carboxylate moiety is a key feature for enzymatic binding.
Advanced Analytical Methodologies for Decarboxy Cilastatin Characterization
Chromatographic separation techniques for Decarboxy Cilastatin (B194054).
Chromatographic techniques are central to separating Decarboxy Cilastatin from the API and other related substances. The choice of method depends on the physicochemical properties of the analyte and the specific requirements of the analysis, such as quantification or impurity profiling.
High-Performance Liquid Chromatography (HPLC), particularly in its reversed-phase (RP-HPLC) mode, is the predominant technique for the analysis of Cilastatin and its impurities. jocpr.com The development of a stability-indicating HPLC method is crucial for separating this compound from process-related impurities and degradation products. jocpr.comresearchgate.net
Method development involves the careful optimization of several parameters to achieve adequate resolution, sensitivity, and peak symmetry:
Stationary Phase: C18 columns are frequently employed due to their hydrophobicity, which provides good retention for the moderately polar Cilastatin and its analogues. jocpr.comresearchgate.net Columns like the Waters X terra MS (C18, 250 mm × 4.6 mm, 5.0 µm) or Inertsil ODS C18 (250 mm × 4.6 mm, 5 µm) have been reported for the separation of Cilastatin and its related substances. jocpr.comresearchgate.net
Mobile Phase: The mobile phase typically consists of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. researchgate.net The pH of the buffer is a critical parameter for controlling the retention of ionizable compounds like this compound, which contains carboxylic acid and amine functionalities. Phosphate (B84403) buffers are commonly used to maintain a stable pH. jocpr.comresearchgate.net Gradient elution, where the proportion of the organic modifier is varied during the run, is often necessary to resolve complex mixtures of impurities with different polarities. jocpr.com
Detection: A Photodiode Array (PDA) detector is highly advantageous as it can monitor multiple wavelengths simultaneously, helping to distinguish between different compounds and assess peak purity. jocpr.com Cilastatin and its related substances, containing a chromophoric group, are typically detected at wavelengths around 210 nm to 217 nm. google.comjocpr.comresearchgate.net
Validation: As per International Council for Harmonisation (ICH) guidelines, the developed method must be validated for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose. jocpr.com
Table 1: Example HPLC Conditions for Analysis of Cilastatin and Related Substances This table is a composite of typical conditions reported in the literature and should be adapted for specific applications.
| Parameter | Condition | Rationale / Reference |
|---|---|---|
| Column | Waters X terra MS C18 (250 mm x 4.6mm, 5.0µm) | Provides robust separation for Cilastatin and its impurities. jocpr.com |
| Mobile Phase A | Phosphate Buffer (e.g., pH 7.3) : Acetonitrile (98:2 v/v) | Controls ionization and retention of polar analytes. jocpr.com |
| Mobile Phase B | Phosphate Buffer (e.g., pH 2.8) : Acetonitrile (68:32 v/v) | Used in a gradient to elute more hydrophobic compounds. jocpr.com |
| Flow Rate | 1.0 mL/min | A standard flow rate for 4.6 mm ID columns. jocpr.com |
| Detector | Photodiode Array (PDA) | Allows for quantification at optimal wavelength (e.g., 210 nm) and peak purity analysis. jocpr.com |
| Column Temp. | 35°C | Improves peak shape and ensures reproducible retention times. jocpr.com |
Direct analysis of this compound by Gas Chromatography (GC) is not feasible due to its high polarity and low volatility, stemming from the presence of carboxylic acid and amine functional groups. research-solution.com For GC analysis to be viable, a chemical modification step known as derivatization is required. research-solution.comajrsp.com This process converts the polar functional groups into less polar, more volatile derivatives suitable for elution at reasonable temperatures without thermal degradation. research-solution.com
Common derivatization strategies for compounds like this compound include:
Silylation: This is a widely used technique where an active hydrogen in -COOH, -OH, and -NH groups is replaced by an alkylsilyl group, such as trimethylsilyl (B98337) (TMS). obrnutafaza.hr Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are effective. The resulting silyl (B83357) derivatives are significantly more volatile and thermally stable. obrnutafaza.hr
Acylation/Esterification: Acylation targets highly polar compounds like amino acids. obrnutafaza.hr Esterification, a form of alkylation, specifically converts the carboxylic acid group into an ester (e.g., a methyl ester), which increases volatility. research-solution.com
Once derivatized, the sample can be analyzed by GC, often coupled with a Mass Spectrometry (MS) detector (GC-MS). This provides not only separation but also structural information based on the mass-to-charge ratio of the ionized fragments, aiding in identification. scioninstruments.com
Table 2: Potential Derivatization Reagents for GC Analysis of this compound
| Reagent Class | Example Reagent | Target Functional Group(s) | Resulting Derivative |
|---|---|---|---|
| Silylating Agent | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | -COOH, -NH₂ | TMS-ester, TMS-amine |
| Silylating Agent | MTBSTFA (N-Methyl-N-(t-butyldimethylsilyl)trifluoroacetamide) | -COOH, -NH₂ | t-BDMS-ester, t-BDMS-amine |
| Acylating Agent | Trifluoroacetic Anhydride (TFAA) | -NH₂ | Trifluoroacetamide |
| Alkylating Agent | Methanolic HCl | -COOH | Methyl Ester |
Relying on a single chromatographic method may not be sufficient to detect and resolve all potential impurities in a drug substance, especially those with very different physicochemical properties. researchgate.net Orthogonal chromatography employs two or more separation systems with significantly different selectivity to provide a more comprehensive impurity profile. researchgate.netnih.gov An orthogonal method will have a different retention mechanism or interaction, ensuring that impurities that might co-elute with the main peak or other impurities in one system are separated in the other. chromatographytoday.com
For this compound, a primary RP-HPLC method could be complemented by an orthogonal approach such as:
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for analyzing highly polar compounds that are poorly retained in reversed-phase systems. researchgate.net It uses a polar stationary phase (like bare silica (B1680970) or a bonded polar phase) with a mobile phase high in organic content, creating an aqueous-rich layer on the stationary phase into which polar analytes can partition. researchgate.net This would provide a very different selectivity compared to an RPLC C18 column.
Supercritical Fluid Chromatography (SFC): SFC is increasingly recognized as a powerful orthogonal technique to RPLC. chromatographytoday.com It uses supercritical CO₂ as the main mobile phase, often with a polar co-solvent like methanol. SFC can provide unique selectivity, especially for chiral and polar compounds, and is compatible with mass spectrometry. chromatographytoday.com
Different RPLC Conditions: Orthogonality can also be achieved within RPLC by drastically changing separation conditions. This includes using a stationary phase with a different chemistry (e.g., a polar-embedded phase or a phenyl-hexyl phase instead of C18) or significantly altering the mobile phase pH to change the ionization state of the analytes. researchgate.netnih.gov
Application of Gas Chromatography (GC) for volatile derivatives.
Spectroscopic and Spectrometric techniques for structural elucidation.
While chromatography separates the components of a mixture, spectroscopic and spectrometric techniques are required to determine their chemical structures. For an impurity like this compound, these methods provide definitive confirmation of its identity.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. measurlabs.comlibretexts.org It provides detailed information about the carbon-hydrogen framework of a molecule. measurlabs.com For this compound, a combination of 1D (¹H and ¹³C) and 2D NMR experiments would be used to confirm its structure.
¹H NMR: This technique provides information about the chemical environment of each proton in the molecule. libretexts.org The chemical shift, integration (relative number of protons), and spin-spin splitting patterns reveal how atoms are connected. libretexts.org For this compound, ¹H NMR would confirm the presence of the dimethylcyclopropyl group, the protons on the heptenoic acid backbone, and the protons of the cysteine-derived side chain.
¹³C NMR: This spectrum shows a signal for each unique carbon atom in the molecule, revealing the carbon skeleton. libretexts.org The chemical shifts indicate the type of carbon (e.g., C=O, C=C, alkyl). The absence of a signal corresponding to the second carboxyl group (relative to Cilastatin) would be a key indicator of the decarboxylated structure.
2D NMR (e.g., COSY, HSQC): Techniques like HSQC can be used to correlate directly bonded protons and carbons, confirming C-H connectivity and aiding in the complete assignment of the structure. researchgate.net
Table 3: Conceptual ¹H and ¹³C NMR Data for Key Fragments of this compound This table represents expected regions for NMR signals and is not based on measured data.
| Structural Fragment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Notes |
|---|---|---|---|
| Amide Carbonyl (C=O) | N/A | 165-175 | Carbonyl carbon in an amide environment. |
| Carboxylic Acid (C=O) | ~10-12 (broad singlet) | 170-180 | Acidic proton and carbonyl carbon. |
| Alkene (C=CH) | 5.5-7.5 | 120-140 | Vinylic proton and carbons. |
| Thioether (-S-CH₂-) | 2.5-3.5 | 25-45 | Protons and carbon adjacent to the sulfur atom. |
| Dimethylcyclopropyl | 0.5-1.5 | 10-30 | Aliphatic protons and carbons in a strained ring. |
IR and UV-Vis spectroscopy are complementary techniques that provide valuable information about the functional groups and electronic systems within a molecule. mrclab.comdrawellanalytical.com
Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule. It is an excellent tool for identifying the presence or absence of specific functional groups. For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to:
O-H stretch from the carboxylic acid group.
N-H stretch from the amide group.
C=O stretch from both the amide and carboxylic acid carbonyls.
C=C stretch from the alkene.
C-H stretches from the aliphatic and vinylic portions of the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique measures the absorption of UV or visible light by a molecule, which corresponds to electronic transitions. libretexts.org It is particularly useful for analyzing molecules containing chromophores, especially conjugated π systems. libretexts.org The α,β-unsaturated carbonyl system in the heptenoic acid portion of this compound acts as a chromophore, responsible for its UV absorbance. The wavelength of maximum absorbance (λmax) is a characteristic feature used for detection and quantification in HPLC analysis. google.comlibretexts.org
Table 4: Expected IR Absorption Regions for Functional Groups in this compound
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H stretch (broad) | 2500-3300 |
| Amide | N-H stretch | 3200-3500 |
| Carbonyls | C=O stretch (acid & amide) | 1630-1760 |
| Alkene | C=C stretch | 1620-1680 |
| Alkanes | C-H stretch | 2850-3000 |
Nuclear Magnetic Resonance (NMR) spectroscopy for chemical structure confirmation.
Mass Spectrometry (MS) applications in this compound research.
Mass spectrometry stands as a cornerstone in the analytical characterization of pharmaceutical compounds, offering unparalleled sensitivity and specificity. In the context of this compound, a process-related compound of Cilastatin, MS techniques are indispensable for its identification, structural elucidation, and quantification.
High-resolution mass spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high precision. innovareacademics.in Unlike nominal mass spectrometry, HRMS can measure mass-to-charge ratios (m/z) to three or four decimal places, which is crucial for distinguishing between compounds that may have the same integer mass but different elemental formulas. innovareacademics.in This capability is vital for unequivocally identifying unknown impurities or confirming the structure of known compounds like this compound.
In practice, techniques such as Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) are employed. innovareacademics.in The high resolving power of these instruments allows for the determination of a molecule's monoisotopic mass with errors typically below 5 parts per million (ppm). researchgate.net This level of accuracy provides a high degree of confidence in the proposed elemental composition, which is a critical step in the characterization of a process-related compound.
| Parameter | Value/Description |
|---|---|
| Elemental Formula | C15H24N2O3S |
| Calculated Monoisotopic Mass ([M+H]+) | 325.1580 Da |
| Observed Mass ([M+H]+) | 325.1575 Da |
| Mass Accuracy (Error) | -1.54 ppm |
| Instrumentation Example | Quadrupole Time-of-Flight (Q-TOF) or Orbitrap Mass Spectrometer innovareacademics.inresearchgate.net |
Tandem mass spectrometry, also known as MS/MS, is a technique used to determine the structure of a molecule by fragmenting it and analyzing the resulting pieces. nationalmaglab.org The process involves selecting a specific ion, known as the precursor ion (e.g., the protonated molecule of this compound, [M+H]⁺), fragmenting it through methods like collision-induced dissociation (CID), and then analyzing the masses of the resulting fragment ions, called product ions. nationalmaglab.orguab.edu
The fragmentation pattern is unique to the molecule's structure. By interpreting this pattern, analysts can deduce the connectivity of atoms and identify the compound's structural components. This is particularly useful for distinguishing between isomers and confirming the identity of impurities. The fragmentation pathways provide a structural fingerprint, revealing characteristic neutral losses (e.g., loss of water or side chains) and the formation of stable fragment ions that illuminate the core structure of this compound. uab.eduresearchgate.net
| Precursor Ion (m/z) | Collision Energy | Product Ions (m/z) | Plausible Neutral Loss / Fragment Identity |
|---|---|---|---|
| 325.16 | Variable (e.g., 20-40 eV) | 307.15 | Loss of H₂O (water) |
| 265.12 | Cleavage of the heptenoyl side chain | ||
| 158.05 | Represents the cysteine-derived portion of the molecule |
This compound is recognized as a process-related impurity that can form during the synthesis of Cilastatin. googleapis.comasianjpr.com Regulatory guidelines necessitate that such impurities are monitored and controlled within strict limits. mdpi.com Analytical methods, particularly High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, are developed for the identification and quantification of these related substances. google.com
In a typical method, a standard solution containing a known concentration of this compound (e.g., 0.02 mg/mL) is prepared and used for calibration. googleapis.comgoogle.com The sample containing the bulk drug substance is then analyzed, and the peak corresponding to this compound is identified and its area is measured. This allows for the precise calculation of the impurity's concentration in the sample, ensuring that it does not exceed the specified limits (often below 0.10% w/w). googleapis.com
| Parameter | Specification |
|---|---|
| HPLC System | System with a gradient pump and UV or Photodiode Array (PDA) detector |
| Column | Luna C8(2), 5 µm (250 mm x 4.6 mm) |
| Mobile Phase | Gradient elution with ammonium (B1175870) phosphate buffer, orthophosphoric acid buffer, and acetonitrile |
| Detection Wavelength | Cilastatin and related substances detected at ~210 nm |
| Quantification Limit | Method must be sensitive enough to detect impurities at or below 0.10% |
Tandem mass spectrometry (MS/MS) for fragmentation pathway analysis.
Electroanalytical methods for detection and quantification.
Electroanalytical methods are a class of techniques in analytical chemistry that use the measurement of electrical quantities, such as current or potential, to determine the concentration of a substance in a solution. azolifesciences.com These methods are known for their high sensitivity, rapid analysis time, and relatively low cost, making them attractive for pharmaceutical analysis. iapchem.org
Voltammetry measures the current that flows through an electrode as a function of the applied potential. azolifesciences.com Techniques like cyclic voltammetry (CV) and square wave voltammetry (SWV) can be used to study the redox (reduction-oxidation) behavior of this compound. nih.gov The presence of electrochemically active functional groups in the molecule would allow it to be oxidized or reduced at a characteristic potential.
This electrochemical fingerprint can be used for both qualitative identification and quantitative determination. dergipark.org.tr The peak current in a voltammogram is typically proportional to the concentration of the analyte, forming the basis for a quantitative method with a wide linear range and a low limit of detection. nih.gov The choice of working electrode (e.g., glassy carbon, boron-doped diamond) and supporting electrolyte are optimized to achieve the best performance. mdpi.com
| Parameter | Example Condition |
|---|---|
| Technique | Square Wave Voltammetry (SWV) |
| Working Electrode | Glassy Carbon Electrode (GCE) |
| Reference Electrode | Ag/AgCl |
| Supporting Electrolyte | 0.1 M Phosphate Buffer Solution (pH 7.0) |
| Potential Range | +0.2 V to +1.2 V (for oxidation) |
| Linear Range (Hypothetical) | 0.1 µM to 100 µM |
Flow Injection Analysis (FIA) is an automated technique where a sample is injected into a continuously flowing carrier stream. asdlib.org This stream transports the sample through a manifold to a detector. wikipedia.org By integrating an electrochemical sensor as the detector in an FIA system, it is possible to achieve high-throughput or continuous monitoring of this compound. istran.sk
This setup is highly advantageous for process analytical technology (PAT), where real-time monitoring of critical quality attributes, such as the concentration of a process-related impurity, is required. istran.sk The FIA system automates sample handling and provides rapid, reproducible measurements, making it suitable for monitoring manufacturing processes or dissolution studies without manual intervention. hach.com
Theoretical and Computational Chemistry Studies of Decarboxy Cilastatin
Quantum Chemical Calculations for Molecular Structure and Electronic Properties
Quantum chemical calculations are employed to elucidate the fundamental electronic structure, geometry, and properties of a molecule. openaccessjournals.com For a novel or theoretical compound like Decarboxy Cilastatin (B194054), these calculations would provide foundational insights into its stability and potential reactivity. Methods like Density Functional Theory (DFT) are often used for their balance of accuracy and computational cost in studying drug-like molecules. openaccessjournals.com
Conformational Analysis and Energy LandscapesConformational analysis is the study of the different spatial arrangements (conformers) of a molecule and their relative energies.researchgate.netFor a flexible molecule like Decarboxy Cilastatin, identifying the most stable conformers is crucial.
Methodology : A systematic conformational search would be performed using molecular mechanics force fields, followed by geometry optimization of the low-energy conformers using quantum chemical methods (e.g., DFT). This process generates a potential energy surface, which maps the energy of the molecule as a function of its geometry.
Expected Research Findings : The analysis would identify the global minimum energy conformation and other low-energy conformers that might exist in equilibrium. The energy differences between these conformers would be calculated, providing insight into the molecule's flexibility and the relative populations of each conformer at a given temperature, governed by the Boltzmann distribution.
Frontier Molecular Orbital Theory and Reactivity PredictionsFrontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict a molecule's reactivity.nih.gov
Methodology : Quantum chemical calculations would determine the energies and spatial distributions of the HOMO and LUMO of this compound. The HOMO-LUMO energy gap is a key indicator of chemical stability.
Expected Research Findings : A small HOMO-LUMO gap would suggest higher reactivity, while a large gap would indicate greater stability. The locations of the HOMO and LUMO on the molecular structure would predict the most likely sites for electrophilic and nucleophilic attack, respectively. This information is fundamental for understanding how the molecule might interact with biological targets.
Molecular Dynamics Simulations of this compound in Various Environments
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of molecular behavior in different environments. mdpi.com
Solvent Interactions and Solvation Free EnergiesUnderstanding how a molecule interacts with solvents like water is critical for predicting its solubility and bioavailability.
Methodology : MD simulations would be run with a single this compound molecule placed in a box of explicit solvent molecules (e.g., water). The simulations would track the interactions, such as hydrogen bonds, between the solute and solvent over time.
Expected Research Findings : The simulations would reveal the structure of the solvation shell around this compound. Calculation of the solvation free energy would predict its solubility. Analysis of radial distribution functions would quantify the specific interactions between atoms of the solute and the solvent.
Intermolecular Interactions with Model Biological Systems (Non-physiological Relevance)To probe the fundamental binding capabilities of this compound, MD simulations can be used to study its interaction with simplified, model systems that mimic aspects of a biological environment, without implying any physiological effect.
Methodology : A simulation could be set up with this compound and a model receptor or membrane surface. The simulation would show how the molecule approaches, orients, and interacts with the model system over time.
Expected Research Findings : This analysis would identify key intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions) that could govern binding. Calculating the potential of mean force (PMF) would provide an estimate of the binding free energy, indicating the stability of the potential complex. For instance, a study on Cilastatin used MD simulations to examine its hydrogen bonding profile with OXA variants. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Analysis of this compound and its Analogs
QSAR and SAR studies correlate the chemical structure of a series of compounds with their biological activity. researchgate.net Since no activity data exists for this compound, a hypothetical study would be required.
Methodology : A QSAR study would require a dataset of analogs of this compound with measured biological activity (e.g., inhibition of dehydropeptidase-I). Various molecular descriptors (e.g., electronic, steric, hydrophobic) would be calculated for each analog. Statistical methods would then be used to build a mathematical model linking these descriptors to the activity.
Expected Research Findings : A successful QSAR model would take the form of an equation that could predict the activity of new, untested analogs, including this compound. SAR analysis would provide qualitative rules about how specific structural modifications (e.g., adding or removing functional groups) affect activity, guiding the design of more potent compounds. For example, SAR studies on other dehydropeptidase inhibitors have been conducted to optimize their properties. acs.org
Derivation of molecular descriptors for structural correlation.
Molecular descriptors are numerical values that characterize the structure and properties of a molecule. They are fundamental in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, which aim to correlate a molecule's structure with its biological activity or chemical properties, respectively.
For this compound, there are no published studies that detail the calculation or theoretical derivation of its molecular descriptors. Such research would typically involve computational methods to determine a range of descriptors, including:
Topological descriptors: Based on the 2D representation of the molecule, describing its size, shape, and branching.
Geometrical descriptors: Derived from the 3D structure of the molecule, such as molecular surface area and volume.
Electronic descriptors: Related to the electron distribution in the molecule, such as dipole moment and partial charges.
Quantum-chemical descriptors: Calculated using quantum mechanics, providing insights into reactivity and stability, such as the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).
The absence of this data precludes any form of structural correlation analysis for this compound at this time.
Predictive modeling for chemical behavior (non-biological activity).
Predictive modeling uses computational algorithms and derived molecular descriptors to forecast the chemical behavior of a compound without the need for physical experimentation. This can include predictions of solubility, stability, reactivity, and other physicochemical properties.
Currently, there are no specific predictive models for the non-biological chemical behavior of this compound reported in the scientific literature. The development of such models would be contingent on the prior derivation of its molecular descriptors. Without these fundamental inputs, it is not possible to computationally predict its chemical properties with any degree of confidence. Research in this area would be valuable for understanding the impurity's potential impact on the stability and quality of pharmaceutical formulations containing Cilastatin.
Decarboxy Cilastatin As a Research Model and Byproduct in Chemical Processes
Role of Decarboxy Cilastatin (B194054) in the stability and degradation pathways of cilastatin-containing formulations
The presence of Decarboxy Cilastatin as an impurity points to its formation through the degradation of Cilastatin, likely via a decarboxylation reaction. cymitquimica.com While specific studies detailing the kinetics of this compound formation are not prevalent in public literature, the stability of Cilastatin itself is well-documented, particularly in formulations with the antibiotic imipenem (B608078). The degradation of Cilastatin is influenced by several factors, which would in turn govern the formation of its byproducts, including its decarboxylated form. researchgate.net
The degradation of complex molecules like Cilastatin can occur through several mechanisms, including hydrolysis and oxidation. researchgate.net The formation of this compound involves the loss of a carboxyl group, a reaction that can be prompted by oxidative stress or thermal conditions. For instance, studies on other carbapenems have shown that oxidation can lead to decarboxylation reactions, forming degradation products. researchgate.net
The formation of degradation products from Cilastatin is highly dependent on environmental conditions. Key factors include pH, temperature, and the presence of oxygen and moisture. researchgate.net More acidic or alkaline conditions may promote degradation. geoscienceworld.org Since this compound is a known impurity from the synthesis process, it suggests that the conditions used during synthesis and purification (e.g., pH adjustments, temperature) are critical in minimizing its formation. cymitquimica.comwjpsonline.com
The table below summarizes environmental factors known to affect the stability of similar pharmaceutical compounds, which would likely influence the rate of this compound formation.
| Environmental Factor | Influence on Stability and Degradation | Potential Impact on this compound Formation |
|---|---|---|
| pH | Both acidic and alkaline conditions can accelerate the hydrolysis of ester and amide bonds present in molecules like Cilastatin. | May catalyze the decarboxylation process, especially at pH extremes combined with heat. |
| Temperature | Higher temperatures increase the rate of all chemical reactions, including degradation pathways. | Thermolysis can be a direct cause of decarboxylation in some organic acids. google.com |
| Oxygen | Oxidative stress can lead to the formation of radical intermediates, which may trigger subsequent reactions like decarboxylation. researchgate.net | Oxidative decarboxylation is a known degradation pathway for some pharmaceutical compounds. researchgate.net |
| Moisture/Humidity | Water is a reactant in hydrolytic degradation. High humidity can accelerate the degradation of solid-state formulations. researchgate.net | While decarboxylation itself does not consume water, the presence of water can facilitate other degradation reactions that may lead to it. |
Investigation of degradation kinetics and mechanisms.
This compound as an internal standard or reference compound in analytical research
This compound is commercially available as a chemical reference standard. cymitquimica.com In this capacity, it serves as a crucial tool for pharmaceutical quality control. Analytical laboratories can use it to identify and quantify this specific impurity in batches of Cilastatin, ensuring that the final product meets regulatory purity requirements.
While it could theoretically be used as an internal standard in analytical methods, this is not its primary application. In modern analytical techniques like liquid chromatography-mass spectrometry (LC-MS), the ideal internal standard has chemical and physical properties nearly identical to the analyte being measured. caymanchem.com For this reason, stable isotope-labeled (SIL) versions of the analyte are preferred. For the analysis of Cilastatin, a compound like Cilastatin-¹⁵N-d₃ is a more suitable internal standard because it co-elutes with Cilastatin and behaves identically during sample preparation and ionization, differing only in mass. organic-chemistry.org
The table below compares the suitability of this compound and a SIL-Cilastatin as internal standards for Cilastatin quantification.
| Property | This compound | Stable Isotope-Labeled (SIL) Cilastatin | Ideal Internal Standard Characteristic |
|---|---|---|---|
| Chemical Structure | Similar, but lacks a carboxyl group. | Identical to the analyte. | Should be a structural analog, ideally an isotopic version of the analyte. caymanchem.com |
| Chromatographic Retention | Likely different due to altered polarity. | Identical or nearly identical. caymanchem.com | Should co-elute or elute very close to the analyte. |
| Extraction Recovery | May differ from the analyte. | Identical to the analyte. | Should perfectly mimic the analyte's behavior during sample preparation. rsc.org |
| Ionization Efficiency (MS) | May differ due to structural changes. | Identical to the analyte. | Should be identical to the analyte to accurately compensate for matrix effects. |
Development of novel methodologies using decarboxylation reactions inspired by this compound pathways
The transformation of Cilastatin into this compound is an example of a decarboxylation of a complex amino acid derivative. This type of reaction, where a carboxyl group is removed to form a new C-H bond or to enable subsequent bond formations, is a powerful tool in modern organic synthesis. rsc.orgnih.gov Chemists draw inspiration from such transformations, whether they occur in nature, as byproducts, or in planned reactions, to develop novel synthetic methodologies.
Research in this area focuses on using readily available carboxylic acids, particularly amino acid derivatives, as starting materials to create more complex or valuable molecules. nih.gov Recent advancements include:
Photoredox Catalysis: Visible-light-induced photocatalysis can achieve the decarboxylation of amino acid derivatives under mild conditions, using light as an energy source to generate radical intermediates that can form new bonds. nih.govacs.org
Metal-Free Synthesis: Methods are being developed to carry out decarboxylation and subsequent reactions without the need for transition metals, which is more environmentally friendly. rsc.org
Multi-Component Reactions: Decarboxylation can be the initiating step in a cascade of reactions where multiple molecules are combined in a single step to build complex heterocyclic structures. rsc.org
These methodologies, inspired by the fundamental process of decarboxylation seen in pathways like the one forming this compound, allow for the efficient synthesis of diverse amine derivatives and other unnatural amino acids with significant potential in medicinal chemistry. nih.govnih.gov
Implications of decarboxylated products in the biosynthesis of other natural or synthetic compounds
Decarboxylation is a fundamental biochemical reaction essential for both primary and secondary metabolism in living organisms. geoscienceworld.orgfrontiersin.org The decarboxylation of amino acids is a particularly crucial step in the biosynthesis of a vast array of natural products. researchgate.net
In this context, the formation of this compound from Cilastatin mirrors the first step in many biosynthetic pathways: the conversion of an amino acid to its corresponding amine by a decarboxylase enzyme. frontiersin.orgresearchgate.net These amines then serve as versatile building blocks for more complex structures.
Alkaloid Biosynthesis: Many psychoactive and medicinal alkaloids, such as nicotine (B1678760) and morphine, are derived from amino acids like ornithine and tyrosine. The initial step is almost always a decarboxylation to produce an amine intermediate (e.g., putrescine, tyramine). researchgate.net
Formation of Volatiles: In plants, the decarboxylation of α-keto acids, which are derived from amino acids, is a key step in the synthesis of various volatile compounds that contribute to fruit aroma and flavor.
Metabolic Regulation: Decarboxylation reactions are integral to central metabolic pathways like the Krebs cycle, which is essential for energy production and providing precursors for biosynthesis. geoscienceworld.org
Therefore, while this compound itself is an impurity in a synthetic process, its formation exemplifies a reaction of profound biological importance. The study of such decarboxylated products provides insight into how nature creates chemical diversity and offers a blueprint for biocatalysis, where enzymes are used to produce valuable chemicals and pharmaceuticals. frontiersin.org The enzymes that perform these reactions, known as decarboxylases, are of great interest for their potential use in creating novel bioactive compounds through combinatorial biosynthesis.
Future Research Directions and Unexplored Academic Avenues
Development of greener synthetic routes for Decarboxy Cilastatin (B194054) and related compounds.
The pharmaceutical industry is increasingly driven by the principles of green chemistry, aiming to develop more sustainable and environmentally friendly manufacturing processes. nih.gov While synthetic routes for Cilastatin and structurally related β-lactam compounds have been a subject of research, dedicated efforts toward the green synthesis of Decarboxy Cilastatin are a clear future necessity. acs.orgmdpi.com
Future research should focus on:
Biocatalytic Approaches: Exploring the use of enzymes to perform key synthetic steps could significantly reduce the reliance on hazardous reagents and solvents. acs.org For instance, the enantioselective resolution of racemic intermediates using esterases, as demonstrated in the synthesis of a Cilastatin precursor, could be adapted. mdpi.com
Alternative Solvents: Investigating the use of greener solvents like 2-methyl-THF, cyclopentyl methyl ether (CPME), or cyrene, which have been considered for related cephalosporin (B10832234) syntheses, could minimize the environmental impact. nih.gov
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product. This involves minimizing the use of protecting groups and developing more direct, shorter synthetic routes. chemrxiv.org
Renewable Feedstocks: Exploring the potential of deriving starting materials from renewable biomass sources rather than traditional petrochemicals.
A comparative table of potential green chemistry approaches is presented below.
| Synthetic Strategy | Traditional Approach | Potential Greener Alternative | Key Benefit |
| Key Transformation | Resolution via diastereomeric crystallization | Enzymatic resolution (e.g., using amidases or esterases) | Higher selectivity, milder conditions, reduced waste. acs.org |
| Solvent Usage | Chlorinated organic solvents | Water, supercritical fluids, or bio-based solvents | Reduced toxicity and environmental persistence. nih.gov |
| Catalysis | Stoichiometric metal reagents | Biocatalysts or reusable solid-phase catalysts | Lower environmental cost, easier product purification. acs.org |
| Starting Materials | Petrochemical-derived precursors | Intermediates from fermented biomass | Reduced carbon footprint and reliance on fossil fuels. |
High-throughput screening methodologies for identifying novel decarboxylase enzymes.
The generation of this compound from Cilastatin necessitates the action of a decarboxylase enzyme. Identifying novel decarboxylases with specific activity towards Cilastatin or related structures is a significant research opportunity. High-throughput screening (HTS) is an essential tool for rapidly assessing large enzyme libraries to discover such biocatalysts. researchgate.netsci-hub.se
Future research directions include:
Fluorometric Assays: Developing HTS assays based on fluorescence. For example, a method that detects the primary amine product of a decarboxylation reaction using reagents like o-diacetylbenzene and mercaptoethanol could be adapted. sci-hub.se This approach is sensitive and suitable for discriminating between the amino acid substrate and the amine product. researchgate.net
Coupled Enzyme Assays: Implementing linked enzyme systems where the CO2 produced by the decarboxylase is used in a subsequent reaction that generates a detectable signal (e.g., colorimetric or a change in NADH absorbance). nih.govfrontiersin.org This method has been successfully used for screening inhibitors of ornithine decarboxylase and can be performed in multi-well plate formats. frontiersin.orgdbpia.co.kr
LC-MS Based Screening: Utilizing liquid chromatography-mass spectrometry (LC-MS) to directly detect the formation of the decarboxylated product from complex mixtures. mdpi.commdpi.com This method offers high specificity and can validate hits from primary screens. researchgate.net
The table below summarizes various HTS methodologies applicable for decarboxylase discovery.
| HTS Method | Principle | Advantages | Considerations |
| Fluorometric Assay | Derivatization of the amine product creates a fluorescent signal. sci-hub.se | High sensitivity, suitable for crude cell extracts. researchgate.net | Potential for interference from other primary amines. researchgate.net |
| Coupled Enzyme Assay (PEPC-MDH) | Measures CO2 production by linking it to NADH consumption, which is monitored by absorbance at 340 nm. frontiersin.org | Quantitative, automatable, suitable for large libraries. nih.gov | Requires an inert atmosphere to minimize background CO2. nih.gov |
| LC-MS Detection | Direct detection of substrate consumption and product formation. mdpi.com | High specificity and accuracy, can be used in complex metabolite mixtures. mdpi.com | Lower throughput compared to optical methods. |
Advanced in silico modeling for predicting complex chemical transformations involving decarboxylation.
Computational modeling provides a powerful tool for understanding and predicting chemical reactions, including enzymatic and non-enzymatic decarboxylation. diva-portal.org Applying these models can accelerate the discovery and optimization of processes involving this compound.
Key areas for future in silico research:
Quantum Chemical Modeling: Using density functional theory (DFT) to model the reaction mechanisms of decarboxylation. researchgate.net This can elucidate transition states, activation energies, and the influence of catalysts or solvent environments on the reaction, predicting the feasibility of specific transformations. researchgate.netresearchgate.net
Machine Learning and AI: Developing neural networks and other machine learning models trained on large datasets of chemical reactions to predict outcomes. arocjournal.com Such models can predict product yields and selectivity for decarboxylation reactions under various conditions.
Temporal Graph Models: Employing graph-based models to represent and predict complex reaction networks where decarboxylation is one of several possible transformations. acs.orgnih.gov This can help visualize and understand the formation of this compound within a complex chemical or biological system.
Enzyme Docking and Molecular Dynamics: Simulating the interaction of Cilastatin with potential decarboxylase active sites to predict binding affinity and catalytic mechanism. nih.gov This can guide the selection and engineering of enzymes for efficient this compound synthesis. scribd.com
Exploration of this compound's potential as a scaffold for novel chemical probes (non-therapeutic).
Chemical probes are essential tools for studying biological systems and validating targets. rjpbr.com The core structure of this compound, derived from a known bioactive molecule, presents an intriguing scaffold for the design of such probes. Its structural similarity to β-lactamase inhibitors suggests it could be modified to interact with a range of biological targets. nih.govnih.gov
Unexplored avenues include:
Fragment-Based Design: Using the this compound scaffold as a starting point for fragment-based discovery. usf.edu Fragments could be designed to interact with specific enzyme classes, and their binding could be assessed using techniques like NMR spectroscopy. nih.gov
Affinity-Based Probes: Attaching reporter tags (e.g., fluorophores, biotin) to the this compound scaffold to create probes for identifying and isolating its binding partners in non-human biological systems.
Activity-Based Probes: Designing probes that covalently bind to the active site of target enzymes. The scaffold's inherent reactivity could be tuned to target specific enzyme families beyond renal dehydropeptidases.
Scaffold for Library Synthesis: Utilizing the this compound structure as a core for combinatorial chemistry to generate a library of diverse small molecules for screening against various non-therapeutic biological targets. researchgate.net
| Probe Type | Design Principle | Potential Application | Example Scaffold Analogy |
| Fragment-Based | Small molecular fragments derived from the core scaffold. usf.edu | Identifying binding hotspots on novel protein targets. | Diazabicyclooctane scaffold for β-lactamase inhibitors. nih.gov |
| Affinity-Based | Scaffold linked to a reporter molecule (e.g., biotin). | Pull-down experiments to identify interacting proteins. | Polymyxin scaffold modifications. nih.gov |
| Activity-Based | Scaffold with a reactive "warhead" to covalently label enzymes. | Profiling enzyme activity in complex proteomes. | β-Lactone probes for penicillin-binding proteins. nih.gov |
| Broad-Spectrum Sensor | Scaffold designed to interact with a family of enzymes. | Developing sensors for detecting specific enzyme classes. | Boronic acid inhibitors for metallo-β-lactamases. acs.org |
Integration of multi-omics approaches to map comprehensive metabolic networks involving decarboxylation in model organisms (non-human, non-clinical).
Understanding the metabolic context of this compound requires a systems-level approach. Integrating multiple "omics" datasets (genomics, transcriptomics, proteomics, metabolomics) can create a comprehensive map of the metabolic pathways influenced by or leading to this compound in model organisms. biorxiv.org
Future research should focus on:
Metabolic Network Refinement: Using empirical metabolomics data to refine existing genome-scale metabolic models (GEMs) of model organisms (e.g., bacteria like Vibrio natriegens or yeast). mdpi.combiorxiv.org This can help identify missing enzymatic steps, such as the specific decarboxylase that acts on Cilastatin.
Multi-Omics Data Integration: Combining transcriptomic, proteomic, and metabolomic data to build and visualize interaction networks. omicsnet.cafrontiersin.org This can reveal correlations between gene expression, protein levels, and metabolite concentrations, uncovering regulatory mechanisms related to decarboxylation pathways. frontiersin.org For example, the upregulation of a specific gene alongside the appearance of this compound could point to the responsible enzyme.
Pathway Engineering in Chassis Organisms: Using insights from multi-omics analysis to engineer metabolic pathways in non-pathogenic, fast-growing bacteria for specific purposes, such as studying the effects of targeted decarboxylation on cellular metabolism. researchgate.netportlandpress.com
Q & A
Q. Table 1: Key Parameters for HPLC Analysis of this compound
| Parameter | Specification | Reference Method |
|---|---|---|
| Column | C18, 5 μm, 250 × 4.6 mm | USP 35 |
| Mobile Phase | Acetonitrile: phosphate buffer (25:75) | |
| Flow Rate | 1.0 mL/min | |
| Detection Wavelength | 210 nm | |
| Retention Time | ~1.6–1.7 min |
Q. Table 2: Preclinical Study Design for Nephroprotection
| Component | Details | Rationale |
|---|---|---|
| Model | Cisplatin-induced AKI in rats | Mimics human AKI |
| Dosage | 5 mg/kg IV, pre- and post-toxin | Optimal efficacy window |
| Endpoints | Serum creatinine, kidney histopathology | Gold-standard metrics |
| Sample Size | n=12 per group (α=0.05, power=80%) | Reduces Type II error |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
